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molecular formula C8H7IO2 B1298445 5-Iodo-2-methylbenzoic acid CAS No. 54811-38-0

5-Iodo-2-methylbenzoic acid

Cat. No. B1298445
M. Wt: 262.04 g/mol
InChI Key: WUBHOZQZSHGUFI-UHFFFAOYSA-N
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Patent
US07642374B2

Procedure details

Acetic anhydride serving as a dehydrating agent is used in an amount of 0.01 to 2 parts by weight on the basis of 1 part by weight of 2-methylbenzoic acid serving as a starting material, preferably 0.1 to 1.5 parts by weight. Through controlling the amount of acetic anhydride so as to fall within the above ranges, a sufficient reaction-promoting effect can be attained, whereby conversion of 2-methylbenzoic acid serving as a starting material and that of iodine can be enhanced. Thus, 5-iodo-2-methylbenzoic acid can be produced at low cost without increasing load of separation/recovery during the purification step. Notably, in the case in which iodine, iodic acid, periodic acid, or a similar species is dissolved or suspended in water, and the solution or suspension is placed in a reactor, acetic anhydride must be added in an amount in excess of the above amount in order to remove water forming the solution or suspension.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH3:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].[I:18]I>>[I:18][C:15]1[CH:16]=[CH:17][C:9]([CH3:8])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C(=O)O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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